molecular formula C13H17NO2 B1617181 Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- CAS No. 40027-50-7

Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)-

Cat. No. B1617181
CAS RN: 40027-50-7
M. Wt: 219.28 g/mol
InChI Key: OVEUFHOBGCSKSH-UHFFFAOYSA-N
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Description

Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)-, also known as OMA, is an organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. OMA is a derivative of amphetamine, which is a central nervous system stimulant commonly used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. In

Mechanism of Action

Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- acts as a dopamine and norepinephrine reuptake inhibitor, which results in an increase in the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of amphetamine, but Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- has been shown to have a more potent effect on dopamine reuptake inhibition.
Biochemical and Physiological Effects
Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- has been shown to increase locomotor activity and induce hyperactivity in animal models. It has also been shown to enhance cognitive function and memory in rats. Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- has been studied for its potential use as a treatment for ADHD and other cognitive disorders.

Advantages and Limitations for Lab Experiments

Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- has a long half-life, which allows for extended periods of experimentation. However, Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- is a controlled substance and requires special handling and storage procedures. It is also important to note that Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- has not been extensively studied in humans, and its safety and efficacy have not been established.

Future Directions

There are several future directions for the study of Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- and its derivatives. One potential direction is the development of new compounds with improved pharmacological properties. Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- can be used as a starting material for the synthesis of novel compounds with enhanced potency and selectivity for specific neurotransmitter systems. Another potential direction is the investigation of the long-term effects of Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- on cognitive function and behavior. Finally, the use of Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- in combination with other drugs for the treatment of neurological and psychiatric disorders is an area of ongoing research.

Scientific Research Applications

Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- has been studied for its potential use as a precursor for the synthesis of novel compounds with therapeutic applications. For example, Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- can be used as a starting material for the synthesis of oxiracetam, which is a nootropic drug that enhances cognitive function and memory. Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- has also been used as a building block for the synthesis of compounds with anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO2/c1-10-4-2-3-5-13(10)14(6-11-8-15-11)7-12-9-16-12/h2-5,11-12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEUFHOBGCSKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC2CO2)CC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95144-16-4
Record name 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID20885795
Record name 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)-
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40027-50-7
Record name N-(2-Methylphenyl)-N-(2-oxiranylmethyl)-2-oxiranemethanamine
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Record name 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)-
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Record name 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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